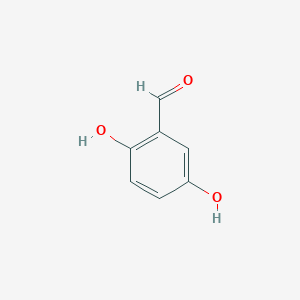
3-(2-Chloro-4-fluorophenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-Chloro-4-fluorophenyl)-1-propene" is a chalcone derivative that has been the subject of various studies due to its interesting chemical and physical properties. Chalcones are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone with an α-hydrogen, resulting in the formation of an α,β-unsaturated ketone . In the case of the related compound (2E)-3-(2-chloro-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the synthesis was achieved, and single crystals were grown using a slow evaporation technique, which is a common method for obtaining high-quality crystals for X-ray diffraction studies .
Molecular Structure Analysis
The molecular structure of "3-(2-Chloro-4-fluorophenyl)-1-propene" has been studied using techniques such as electron diffraction and X-ray diffraction. These studies provide detailed information about bond lengths, bond angles, and the overall geometry of the molecule. For instance, a related molecule, 2-chloro-3-fluoro-1-propene, was found to exist in equilibrium between syn and gauche conformations, with the syn conformation being more stable . Such structural information is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Chalcone derivatives can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, be used as precursors for the synthesis of heterocycles, and can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the chloro and fluoro substituents . The reactivity can also be influenced by the presence of other functional groups in the molecule, as seen in the related compound (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(2-Chloro-4-fluorophenyl)-1-propene" can be inferred from spectroscopic and computational studies. For example, the compound's electronic properties, such as HOMO and LUMO energies, can be calculated using density functional theory (DFT), which provides insights into its chemical reactivity and potential as a nonlinear optical (NLO) material . The presence of halogen atoms is likely to influence the dipole moment and polarizability of the molecule, affecting its NLO properties. Additionally, the molecular electrostatic potential surface can be used to predict sites of nucleophilic and electrophilic attack .
科学的研究の応用
Molecular Structure and Hyperpolarizability : The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, structurally similar to 3-(2-Chloro-4-fluorophenyl)-1-propene, has been synthesized and analyzed using IR, single crystal X-ray diffraction, and density functional methods. The analysis includes vibrational wavenumber calculations, geometrical parameter assessments, and hyper-conjugative interaction analyses. The compound demonstrated significant hyperpolarizability, indicating potential in non-linear optical applications. The HOMO-LUMO analysis suggested electron density transfer from the chlorophenyl to the fluorophenyl ring, highlighting its electronic properties (Najiya et al., 2014).
Controlled Molecular Weight Polymers : Research on externally initiated regioregular P3HT polymers using chloro(phenyl)(dppp)nickel(II) and chloro(o-tolyl)(dppp)nickel(II) complexes demonstrates precise control over molecular weight and polydispersity. This approach yields regioregular P3HT with significant implications for electronic and photonic device fabrication (Bronstein & Luscombe, 2009).
Quantum Chemical Studies on Chloro-Fluoro Compounds : Quantum chemical studies on 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one provide insights into molecular geometry, chemical reactivity, and electronic properties. These studies offer valuable information for designing molecules with specific electronic characteristics (Satheeshkumar et al., 2017).
Synthesis and Copolymerization : The synthesis and copolymerization of novel trisubstituted ethylenes, including derivatives with chloro and fluoro substituents, have been explored for creating polymers with specific structural and decompositional properties. These studies are crucial for developing new materials with tailored properties (Kharas et al., 2016).
Asymmetric Synthesis using Yeast Reductase : The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol utilizing Saccharomyces cerevisiae reductase demonstrates high enantioselectivity. This process, important for synthesizing chiral intermediates in antidepressant drugs, showcases the potential of microbial reductases in organic synthesis (Choi et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-fluoro-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJWZDVCADQARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641235 |
Source


|
| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenyl)-1-propene | |
CAS RN |
128426-47-1 |
Source


|
| Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

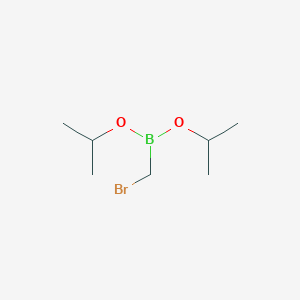
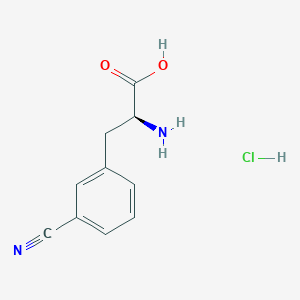
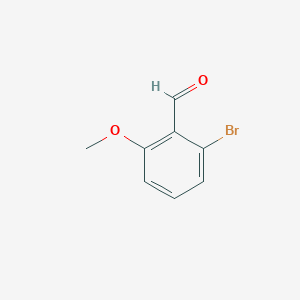
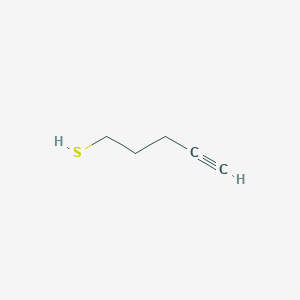
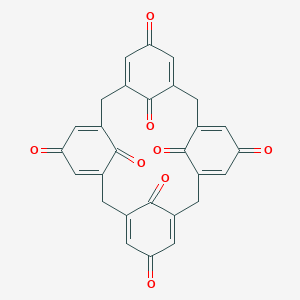
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
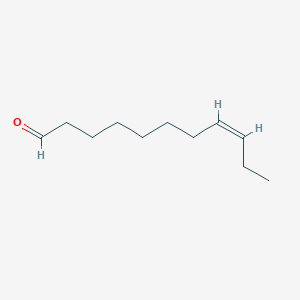
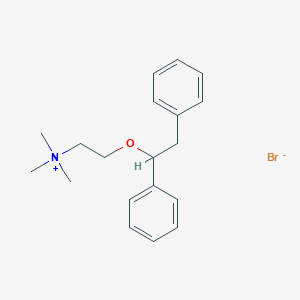
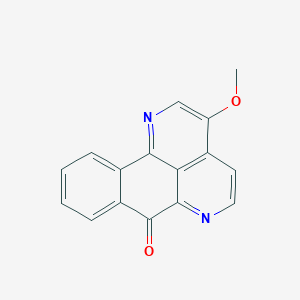
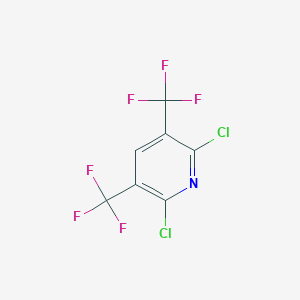
![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
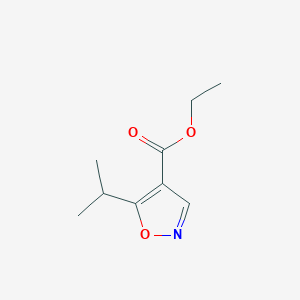
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
